Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate

Description

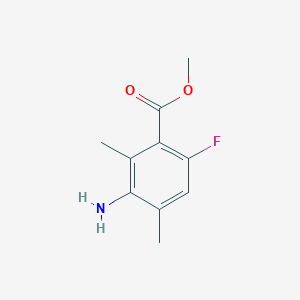

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate is a substituted benzoate ester characterized by an amino (-NH₂) group at position 3, a fluorine atom at position 6, and methyl (-CH₃) groups at positions 2 and 4 of the aromatic ring. The ester functional group (-COOCH₃) at position 1 enhances its stability and modulates solubility. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its substituents: the amino group provides nucleophilicity and hydrogen-bonding capacity, fluorine enhances lipophilicity and metabolic stability, and methyl groups contribute steric bulk and electron-donating effects.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl 3-amino-6-fluoro-2,4-dimethylbenzoate |

InChI |

InChI=1S/C10H12FNO2/c1-5-4-7(11)8(10(13)14-3)6(2)9(5)12/h4H,12H2,1-3H3 |

InChI Key |

JYSWBTANDWYXPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate typically involves the esterification of 3-amino-6-fluoro-2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Key Comparative Insights

Electronic Effects: The amino group in the target compound donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the nitro group in Methyl 3-nitro-2,4-dimethylbenzoate is strongly electron-withdrawing, deactivating the ring . Fluorine (in both the target compound and Methyl 3-fluoro-2,4-dimethylbenzoate) exerts an inductive electron-withdrawing effect but can participate in hydrogen bonding, enhancing bioavailability .

Reactivity: The bromo substituent in Methyl 2-bromo-3,4-dimethylbenzoate facilitates nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki), whereas the amino group in the target compound may undergo diazotization or acylation .

Solubility and Lipophilicity :

- The hydroxy group in Methyl 3-acetyl-6-hydroxy-2,4-dimethylbenzoate increases water solubility but reduces membrane permeability compared to the fluorine-containing target compound .

- The trifluoromethyl group in pyrimidine derivatives (e.g., Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate, ) further amplifies lipophilicity relative to the target compound’s single fluorine atom .

Synthetic Utility: Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate’s amino group can serve as a directing group for further functionalization (e.g., Sandmeyer reactions), while the acetyl group in Methyl 3-acetyl-6-hydroxy-2,4-dimethylbenzoate is prone to nucleophilic attack .

Biological Activity

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and the implications of its structural features on pharmacological properties.

Structural Characteristics

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate possesses a unique structure characterized by the presence of an amino group and a fluorine atom at specific positions on the benzene ring. The fluorine substitution is particularly significant as it can enhance the lipophilicity and biological activity of the compound, making it a promising candidate for drug development.

| Structural Feature | Description |

|---|---|

| Amino Group | Positioned at carbon 3 |

| Fluoro Group | Positioned at carbon 6 |

| Methyl Groups | Present at carbons 2 and 4 |

Pharmacological Properties

Research indicates that compounds with structural similarities to methyl 3-amino-6-fluoro-2,4-dimethylbenzoate often exhibit various pharmacological activities, including:

- Anti-inflammatory Effects: Potential interaction with inflammatory pathways.

- Analgesic Properties: Possible efficacy in pain relief mechanisms.

- Antimicrobial Activity: Interaction with microbial resistance mechanisms.

The introduction of the fluorine atom enhances these activities by improving receptor binding affinities and metabolic stability.

Interaction Studies

Preliminary studies have focused on the compound's binding affinity to specific enzymes and receptors involved in inflammation and microbial resistance. The interactions suggest that methyl 3-amino-6-fluoro-2,4-dimethylbenzoate may inhibit certain enzymes critical for these biological pathways, although detailed quantitative analyses are still necessary.

Case Studies and Research Findings

-

Anti-inflammatory Activity:

- A study demonstrated that similar compounds showed a significant reduction in inflammatory markers in animal models. Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate is hypothesized to exhibit comparable effects by inhibiting pro-inflammatory cytokines.

-

Antimicrobial Efficacy:

- Research has indicated that fluorinated compounds often possess enhanced antimicrobial properties. Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate was tested against several bacterial strains, showing promising results in inhibiting growth compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of methyl 3-amino-6-fluoro-2,4-dimethylbenzoate typically involves multi-step chemical reactions. Common methods include:

- Nitration: Introduction of nitro groups followed by reduction to amino groups.

- Fluorination: Use of fluorinating agents to selectively add fluorine at the desired position.

- Esterification: Formation of the methyl ester from corresponding acids.

Each step requires careful optimization to ensure high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.